Disodium 2-sulphonatooctadecanoate
Description
Structure
2D Structure
Properties
CAS No. |
5802-91-5 |
|---|---|
Molecular Formula |
C18H34Na2O5S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
disodium;2-sulfonatooctadecanoate |
InChI |
InChI=1S/C18H36O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(19)20)24(21,22)23;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
DBKJZAWCDAODRC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
physical_description |
Pellets or Large Crystals |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Regioselective Sulphonation Routes for Octadecanoic Acid Precursors
The critical step in synthesizing 2-sulphonatooctadecanoate is the regioselective introduction of a sulphonic acid group at the alpha-position (C-2) of the octadecanoic acid (stearic acid) chain. Traditional methods often involve harsh reagents like sulfur trioxide or oleum, which can lead to a mixture of products and significant byproduct formation. Modern research focuses on achieving high regioselectivity through advanced catalytic systems and optimized reaction conditions.
The development of novel catalysts is paramount for efficient and selective sulphonation. While direct alpha-sulphonation of long-chain fatty acids is challenging, research into related reactions, such as esterification and the sulphonation of other organic molecules, provides insights into potential catalytic pathways. Solid acid catalysts and functionalized ionic liquids are at the forefront of this research.
Solid Acid Catalysts : Materials like mesoporous silicas (SBA-15, KIT-6) and sulfonated carbons derived from biomass are being explored for their high surface area and tunable acidic sites. acs.orgfigshare.com These catalysts offer the advantages of easy separation and recyclability, aligning with green chemistry principles. For instance, sulfonated carbon catalysts derived from incompletely carbonized biomass have shown high catalytic performance in liquid-phase acid-catalyzed reactions due to the formation of flexible materials with numerous SO3H active sites. researchgate.net
Ionic Liquids (ILs) : Sulfonic acid functionalized ionic liquids (SAILs) are being investigated as catalysts for reactions involving fatty acids, such as esterification. nih.gov These catalysts combine the benefits of homogeneous catalysis (high activity and selectivity) with the operational advantages of heterogeneous systems (easy separation and reusability). nih.gov Their application could be extended to sulphonation, potentially offering a milder and more selective reaction environment compared to conventional methods.
| Catalyst Type | Examples | Key Advantages | Potential Application in Sulphonation | Reference |
|---|---|---|---|---|
| Mesoporous Silicas | PrSO3H-SBA-15, PrSO3H-KIT-6 | High surface area, tunable pore size, improved mass transport. | Offers a solid support for sulfonic acid groups, potentially improving catalyst stability and recovery. acs.orgfigshare.com | acs.orgfigshare.com |
| Sulfonated Carbons | Incompletely carbonized glucose/starch with -SO3H groups | Renewable origin, high density of acid sites, environmentally benign. | Provides a robust, eco-friendly solid acid catalyst for regioselective sulphonation. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Ionic Liquids | Sulfonic acid functionalized imidazolium salts | High catalytic activity, selectivity, recyclability, low vapor pressure. | Acts as both solvent and catalyst, enabling milder reaction conditions and potentially higher selectivity. nih.gov | nih.gov |
Achieving high yield and regioselectivity for the C-2 position in the sulphonation of octadecanoic acid requires meticulous control over reaction parameters. Studies on related fatty acid modifications provide a framework for this optimization.
Key parameters that influence the outcome of the sulphonation process include:
Temperature : Higher temperatures can increase reaction rates but may also lead to undesirable side reactions and product degradation. Finding an optimal temperature is crucial for maximizing the yield of the desired 2-sulphonato isomer. researchgate.net
Reaction Time : Sufficient reaction time is necessary for high conversion, but prolonged exposure to reaction conditions can also promote the formation of byproducts.
Molar Ratio of Reactants : The ratio of the sulphonating agent (e.g., SO₃) to the fatty acid precursor is a critical factor. An excess of the sulphonating agent can lead to polysulphonation and charring, while an insufficient amount results in low conversion.
Solvent : The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction pathway and selectivity.
| Parameter | General Effect on Reaction | Optimization Goal for 2-Sulphonatooctadecanoate | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate and side product formation. | Balance reaction speed with minimizing thermal degradation and color formation. An optimal temperature of 122 °C was found for a specific carbon-based catalyst synthesis. researchgate.net | researchgate.net |
| Time | Determines the extent of reactant conversion. | Achieve maximum conversion to the alpha-sulfo product without significant formation of di-sulphonated or other byproducts. | mdpi.com |
| Sulphonating Agent:Substrate Ratio | Influences conversion efficiency and the degree of sulphonation. | Use a ratio that maximizes monosulphonation at the C-2 position while avoiding excess reagent that could cause side reactions. researchgate.net | researchgate.net |
| Catalyst Loading | Impacts the overall rate of the catalyzed reaction. | Optimize loading to achieve a desirable reaction rate without incurring unnecessary cost or complicating product purification. | nih.gov |
Derivatization Strategies and Functionalization of the Octadecanoate Chain
Beyond the primary sulphonation, the Disodium (B8443419) 2-sulphonatooctadecanoate molecule can serve as a platform for further chemical modification. Derivatization can introduce new functional groups, altering the molecule's physicochemical properties for specific applications.
The long alkyl chain of octadecanoate provides a scaffold for introducing various functionalities. The incorporation of heteroatoms such as nitrogen, oxygen, or additional sulfur atoms can lead to novel compounds with unique properties. mdpi.com
Thiol-Ene Addition : For precursors with unsaturation (like oleic acid), thiol-ene chemistry allows for the introduction of sulfur-containing groups, which can then be oxidized to sulfoxides or sulfones, creating new sulfur-containing fatty acid derivatives. rsc.org
Esterification and Amidation : The carboxylic acid group of the 2-sulphonatooctadecanoic acid can be converted into esters or amides. This derivatization can be used to attach complex moieties, such as polyether chains or bioactive molecules. nih.govnih.gov
Strain-Release Functionalization : Advanced methods like strain-release functionalization could potentially be adapted to install small, strained ring systems onto the alkyl chain, offering a pathway to novel bioisosteres. nih.govnih.gov
The distinct hydrophilic (disodium sulphonate and carboxylate) and hydrophobic (C16 alkyl chain) regions of Disodium 2-sulphonatooctadecanoate make it an ideal monomer or functional component for creating amphiphilic co-polymers. rug.nl These polymers have the ability to self-assemble in solution, forming structures like micelles or vesicles. rug.nlresearchgate.net
Synthesis strategies often involve controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). rug.nl These methods allow for precise control over the polymer's architecture, molecular weight, and composition. For example, the carboxylate group of 2-sulphonatooctadecanoic acid could be modified to bear a polymerizable group (like a methacrylate), allowing it to be incorporated into a polymer backbone alongside other monomers to tune the final properties of the co-polymer. rsc.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for environmental sustainability. This involves using renewable feedstocks, employing safer reagents and solvents, and designing energy-efficient processes. researchgate.netresearchgate.net
Renewable Feedstocks : Octadecanoic acid (stearic acid) is readily available from natural fats and oils, making it a renewable starting material. thegoodscentscompany.com
Greener Sulphonating Agents : Research is ongoing to replace harsh sulphonating agents like oleum and sulfur trioxide. One approach involves using sulfur dioxide surrogates, such as thiourea dioxide, in combination with air as a green oxidant. researchgate.net
Catalyst-Centric Approaches : The use of recyclable solid acid catalysts, as discussed previously, minimizes waste compared to homogeneous catalysts that require complex separation procedures. researchgate.netmdpi.com
Solvent-Free Conditions : Designing reactions that can proceed without a solvent or in environmentally benign solvents like water or supercritical CO₂ can significantly reduce the environmental impact of the synthesis.
Energy Efficiency : Employing methods like microwave or ultrasonic irradiation can sometimes intensify reaction processes, leading to significantly shorter reaction times and reduced energy consumption. nih.gov
By integrating these green chemistry principles, the synthesis of this compound can be made more economically viable and environmentally responsible.
Solvent-Free and Aqueous Reaction Media Exploration
The exploration of solvent-free and aqueous reaction media represents a significant advancement in the sustainable synthesis of chemical compounds. Traditional organic solvents are often volatile, flammable, toxic, and contribute to environmental pollution. Consequently, a paradigm shift towards greener alternatives is a key focus of modern chemical process development.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions are conducted in the absence of a liquid medium. The reactants, in their solid or molten state, are brought together through grinding, heating, or other forms of energy input. This approach offers several advantages:
Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal, thereby reducing both cost and environmental burden.
Increased Reaction Rates: In some cases, the high concentration of reactants in the absence of a solvent can lead to significantly faster reaction times.
For a molecule like this compound, a potential solvent-free approach could involve the direct reaction of solid octadecanoic acid with a sulfonating agent under mechanochemical conditions (ball milling) or in a melt phase.
Aqueous Reaction Media:
Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and natural abundance. The use of aqueous media in synthesis can be particularly advantageous for water-soluble products like this compound, as it can simplify downstream purification processes. The direct synthesis of glycosyl dithiocarbamates from unprotected sugars in aqueous media highlights the potential for complex organic reactions to be carried out in water, avoiding the need for protecting groups. researchgate.net
The following table summarizes the key benefits of these alternative reaction media:
| Reaction Medium | Key Advantages | Challenges |
| Solvent-Free | - High reaction efficiency- Reduced waste- Lower cost- Enhanced safety | - Limited reactant mobility- Potential for localized overheating- Not suitable for all reaction types |
| Aqueous | - Environmentally benign- Non-flammable and non-toxic- Readily available and inexpensive | - Poor solubility of some organic reactants- Potential for hydrolysis of reactants or products- High energy cost for water removal |
Atom Economy and Waste Minimization in Production Pathways
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. youtube.comstudymind.co.uk It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, multiplied by 100. youtube.comstudymind.co.uk A high atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, leading to less waste generation. youtube.comstudymind.co.uk
Industrial processes are increasingly designed to maximize atom economy to enhance sustainability and reduce costs associated with waste treatment and disposal. youtube.comstudymind.co.uk Reactions with 100% atom economy, such as addition reactions, are considered ideal as they produce no byproducts. scranton.edudocbrown.info
In the context of this compound synthesis, a high atom economy would be a primary consideration in selecting the production pathway. For instance, a direct sulfonation of octadecanoic acid where the sulfonating agent is fully incorporated into the product would be preferable to a multi-step synthesis involving protecting groups and generating stoichiometric byproducts.
Strategies for Waste Minimization:
Beyond maximizing atom economy, several other strategies can be employed to minimize waste in chemical production:
Catalysis: The use of catalysts allows for reactions to proceed with higher selectivity and under milder conditions, often reducing the formation of unwanted byproducts.
Recycling: The recovery and reuse of unreacted starting materials, solvents, and catalysts are crucial for minimizing the environmental footprint of a chemical process.
The table below illustrates a hypothetical comparison of two synthetic routes to a generic sulfonated fatty acid, highlighting the impact of atom economy on waste generation.
| Synthetic Route | Desired Product Molar Mass ( g/mol ) | Total Reactant Molar Mass ( g/mol ) | Atom Economy (%) | Waste Generated per mole of Product (g) |
| Route A (Addition) | 422 | 422 | 100 | 0 |
| Route B (Substitution) | 422 | 550 | 76.7 | 128 |
Biocatalytic and Chemoenzymatic Approaches to Synthesis
Biocatalysis utilizes enzymes, either isolated or within whole cells, to catalyze chemical reactions. Chemoenzymatic synthesis combines enzymatic steps with traditional chemical transformations. nih.gov These approaches offer several advantages over conventional chemical methods, including:
High Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, leading to the formation of highly pure products and minimizing the need for complex purification steps.
Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions of temperature, pressure, and pH, which can reduce energy consumption and prevent the degradation of sensitive molecules.
Environmental Sustainability: Enzymes are biodegradable and are derived from renewable resources, making them an environmentally friendly alternative to many chemical catalysts. nih.gov
Recent advances in enzyme discovery and engineering have expanded the toolbox of biocatalysts available for organic synthesis. nih.gov For the synthesis of this compound, biocatalysis could potentially be employed in several ways. For example, a lipase could be used to selectively hydrolyze a triglyceride to yield octadecanoic acid under mild conditions. Furthermore, engineered enzymes could potentially catalyze the direct and regioselective sulfonation of the fatty acid backbone, a transformation that can be challenging to achieve with high selectivity using traditional chemical methods.
The following table provides a conceptual comparison between a traditional chemical synthesis and a potential chemoenzymatic route for the production of a functionalized fatty acid.
| Feature | Traditional Chemical Synthesis | Chemoenzymatic Synthesis |
| Catalyst | Metal or acid catalyst | Enzyme (e.g., lipase, sulfotransferase) |
| Reaction Conditions | High temperature and pressure | Mild temperature and pressure, neutral pH |
| Selectivity | Moderate to low regioselectivity | High regioselectivity |
| Byproducts | Often significant | Minimal byproducts |
| Environmental Impact | Higher energy consumption, potential for toxic waste | Lower energy consumption, biodegradable catalyst |
The integration of biocatalytic and chemoenzymatic steps into the synthesis of surfactants like this compound holds significant promise for the development of more sustainable and efficient manufacturing processes.
Colloidal and Interfacial Science of Disodium 2 Sulphonatooctadecanoate
Aggregation Phenomena and Micellization Dynamics
The self-assembly of surfactant molecules in a solution into organized aggregates, known as micelles, is a fundamental characteristic that dictates many of their properties. This section delves into the specifics of micelle formation for Disodium (B8443419) 2-sulphonatooctadecanoate.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is the concentration at which micelles begin to form in a solution. For Disodium 2-sulphonatooctadecanoate and its analogues, the CMC is typically determined by monitoring a physical property of the solution, such as surface tension or conductivity, as a function of surfactant concentration. A distinct change or break in the plotted curve indicates the onset of micellization.
The CMC of alpha-sulfo fatty acid esters is inversely related to the length of the alkyl chain; a longer chain results in a lower CMC due to increased hydrophobicity. For this compound (an 18-carbon chain), the CMC is significantly lower than its shorter-chain counterparts like Disodium 2-sulfo-dodecanoate (a 12-carbon chain). Current time information in Jammu Division, IN. A study focusing on a mixture of C16 and C18 methyl ester sulfonates (MES) reported a CMC of 0.9 mM, providing a close approximation for the pure C18 compound. nih.gov
Several factors can influence the CMC of this compound:
Temperature: The CMC of ionic surfactants often exhibits a U-shaped dependence on temperature, with a minimum CMC at a specific temperature.
Electrolytes: The addition of salts, such as sodium chloride (NaCl), to a solution of anionic surfactants like this compound leads to a decrease in the CMC. This is due to the screening of the electrostatic repulsion between the negatively charged sulfonate head groups, which facilitates micelle formation at a lower concentration. nih.gov
Below is a table summarizing the CMC values for various methyl ester sulfonates, illustrating the effect of chain length.
| Surfactant (Sodium Methyl Ester Sulfonate) | Number of Carbon Atoms | CMC (mM) |
| C12-SME | 12 | - |
| C14-SME | 14 | 2.4 ± 0.3 |
| C16-SME | 16 | - |
| C16/18-SME (85:15 mixture) | 16 & 18 | 0.9 |
| C18-SME | 18 | - |
| Data for C14-SME from Xu et al. (2017) nih.gov, and for C16/18-SME from a 2018 study nih.gov. Specific values for pure C12, C16, and C18 were not available in the provided search results. |
Micellar Structure and Morphology Characterization in Aqueous and Non-Aqueous Systems
Above the CMC, this compound molecules aggregate to form micelles with a core-shell structure. The hydrophobic octadecanoyl chains form the core, creating a microenvironment that can solubilize non-polar substances, while the hydrophilic sulfonate head groups form the outer shell, interacting with the surrounding aqueous medium.
For related methyl ester sulfonates (MES), studies have shown that the micelles are initially spherical. nih.gov However, the morphology can be influenced by factors such as surfactant concentration and the presence of electrolytes. With the addition of salt, these spherical micelles can experience one-dimensional growth, transforming into larger, wormlike or cylindrical structures. nih.gov
Characterization of the internal dynamics of the micellar core can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Such studies provide insights into the mobility and packing of the hydrocarbon chains within the micelle.
Kinetics and Thermodynamics of Micelle Formation and Disintegration
The formation of micelles is a spontaneous and dynamic equilibrium process. The thermodynamics of micellization can be described by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.
The thermodynamic parameters of micellization can be determined from the temperature dependence of the CMC. For a sesame fatty methyl ester sulfonate (a mixture of C16 and C18 sulfonates), the following thermodynamic values were reported, providing an insight into the behavior of this compound.
| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |
| 298.15 | -27.83 | 7.93 | 120 |
| 303.15 | -28.98 | 0.00 | 96 |
| 313.15 | -29.07 | -1.54 | 88 |
| 323.15 | -28.91 | -3.07 | 80 |
| Data adapted from a study on sesame fatty methyl ester sulfonate (SEFAMESO). nih.govresearchgate.net |
The kinetics of micelle formation and disintegration describe the rates at which surfactant molecules join and leave a micelle. These processes are extremely fast, typically occurring on the microsecond to millisecond timescale. This dynamic nature is crucial for the surfactant's ability to respond to changes in concentration and to reach equilibrium at interfaces.
Self-Assembly Mechanisms Beyond Micelles (e.g., vesicles, liquid crystals)
Under certain conditions, amphiphilic molecules like this compound can form other self-assembled structures besides micelles. One such structure is the vesicle, which consists of a spherical bilayer of surfactant molecules enclosing an aqueous core.
The formation of vesicles from fatty acids, particularly in mixtures with other amphiphiles like cationic surfactants, has been documented. These mixed systems can enhance the stability of the vesicles over a wider range of pH and temperatures. The process often involves the association of the fatty acid with the other surfactant, leading to the formation of a gel-phase bilayer. A notable feature of these fatty acid-based vesicles is their ability to create and maintain a pH gradient across their membrane.
While direct evidence for vesicle formation by pure this compound is limited in the provided search results, its fatty acid-based structure suggests that it could potentially participate in such self-assembly, especially in mixed surfactant systems.
The formation of liquid crystalline phases, which are states of matter with properties between those of a conventional liquid and a solid crystal, is another possibility for surfactant self-assembly. illinois.edu These phases are highly ordered and can arise at high surfactant concentrations. However, specific information regarding liquid crystal formation by this compound was not found in the provided search results.
Interfacial Tension Reduction Mechanisms at Multi-Phase Interfaces
A primary function of surfactants is to reduce the interfacial tension (IFT) between two immiscible phases, such as oil and water or air and water. acs.org This is achieved by the adsorption of surfactant molecules at the interface, which disrupts the cohesive forces of the individual phases.
This compound is effective at lowering the surface tension at the air-water interface to values below 30 mN/m. Current time information in Jammu Division, IN. In oil-water systems, methyl ester sulfonates have demonstrated the ability to significantly reduce IFT, with values as low as 0.50 to 0.70 mN/m being reported. researchgate.net The efficiency of IFT reduction is dependent on factors such as surfactant concentration, temperature, and the salinity of the aqueous phase. scispace.com For some sulfonated alkyl ester surfactants, ultra-low IFT values (≈10-3 mN/m) can be achieved at high salinity.
The mechanism of IFT reduction involves the surfactant molecules orienting themselves at the interface, with the hydrophobic tails penetrating the oil phase and the hydrophilic head groups remaining in the aqueous phase. This creates a more disordered interface, which is entropically favorable and leads to a lower interfacial energy. google.com
Adsorption Isotherms and Kinetics at Liquid-Liquid and Liquid-Gas Interfaces
The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at equilibrium is described by an adsorption isotherm. Common models used to describe surfactant adsorption include the Langmuir and Freundlich isotherms. aensiweb.comyoutube.com
For a C14 methyl ester sulfonate, a close analogue to the C18 compound, neutron reflectivity studies have shown that its adsorption at the air-water interface can be described by an equation similar to the Langmuir isotherm. researchgate.net The Langmuir model assumes that a monolayer of surfactant molecules forms at the interface and that there are a fixed number of adsorption sites. This study determined a limiting surface excess of (3.4 ± 0.1) × 10-6 mol m-2 in the absence of added electrolyte. researchgate.net The adsorption isotherms for C14 to C18-MES have been found to scale with their respective CMC values. nih.gov
The kinetics of adsorption describe how quickly the surfactant molecules migrate from the bulk solution and adsorb at the interface. This process can be controlled by either the diffusion of the surfactant to the interface (diffusion-limited) or by an energy barrier to the adsorption process itself (kinetically limited). For many ionic surfactants, the adsorption process is diffusion-controlled. The study of adsorption kinetics is crucial for understanding dynamic processes such as foaming, emulsification, and wetting.
Dynamic Interfacial Rheology and Film Stability
The study of dynamic interfacial rheology investigates the response of an interfacial film to deformation, providing insights into its stability. For surfactants like this compound, the formation of a viscoelastic film at an interface, such as air-water or oil-water, is crucial for the stability of foams and emulsions. The long C18 alkyl chain of this compound is expected to contribute to a more elastic interfacial film compared to shorter-chain homologues. This increased elasticity would arise from stronger intermolecular interactions between the hydrophobic tails within the interfacial layer.
The stability of the film is a direct consequence of its rheological properties. A higher viscoelastic modulus, which is anticipated for this compound due to its molecular structure, would generally lead to a more robust and stable interfacial film, capable of resisting rupture and coalescence. However, without specific experimental data from techniques such as oscillating drop tensiometry or interfacial shear rheology for this compound, any claims regarding its specific film stability remain speculative.
Influence of Electrolytes and Co-solutes on Interfacial Behavior
The presence of electrolytes and co-solutes in an aqueous solution can significantly alter the interfacial behavior of surfactants. For an anionic surfactant like this compound, the addition of electrolytes, such as sodium chloride (NaCl), is expected to decrease the critical micelle concentration (CMC). This effect is attributed to the screening of the electrostatic repulsion between the negatively charged sulfonate head groups, which promotes the aggregation of surfactant monomers into micelles at lower concentrations.
The nature and concentration of the electrolyte can also influence the packing of surfactant molecules at the interface, thereby affecting the interfacial tension and the rheological properties of the interfacial film. Divalent cations, for instance, are generally more effective at shielding charge than monovalent cations, leading to a more pronounced reduction in CMC and a greater impact on interfacial properties. Co-solutes, such as short-chain alcohols, can also modify the interfacial behavior by partitioning between the bulk phase and the interface, which can disrupt or enhance the packing of the surfactant molecules. Specific data on how different electrolytes and co-solutes quantitatively affect the interfacial properties of this compound are not currently available.
Solubilization and Emulsification Capabilities
Mechanisms of Hydrophobic Compound Solubilization within Micellar Systems
Surfactant micelles can encapsulate hydrophobic compounds within their core, a process known as solubilization. For this compound, the long C18 alkyl chain would form a large, nonpolar core, theoretically providing a high solubilization capacity for a variety of hydrophobic molecules, such as polycyclic aromatic hydrocarbons (PAHs) or oil-soluble drugs.
The mechanism of solubilization involves the partitioning of the hydrophobic compound from the aqueous phase into the micellar core. The efficiency of this process is influenced by factors such as the size of the micellar core, the chemical structure of the hydrophobic compound, and the temperature. While it is expected that this compound would be an effective solubilizing agent, quantitative data on its molar solubilization ratio or micelle-water partition coefficient for specific hydrophobic compounds are not documented in available literature.
Emulsion Stabilization Mechanisms and Long-Term Stability
This compound, as an amphiphilic molecule, is expected to act as an effective emulsifier, stabilizing oil-in-water (O/W) emulsions. The primary mechanism of stabilization involves the adsorption of the surfactant at the oil-water interface, forming a protective film that prevents droplet coalescence. This is achieved through a combination of electrostatic repulsion between the charged sulfonate head groups and steric hindrance from the packed interfacial layer.
The long-term stability of an emulsion is dependent on the strength and resilience of this interfacial film. The anticipated high viscoelasticity of the film formed by this compound suggests that it could provide good long-term stability against coalescence and creaming. However, detailed studies on the long-term stability of emulsions prepared with this specific surfactant, including measurements of droplet size distribution over time under various conditions, are needed to confirm this hypothesis.
Mechanistic Investigations in Advanced Material and Chemical Engineering Systems
Role in Enhanced Oil Recovery (EOR) Mechanisms at Pore Scale
Disodium (B8443419) 2-sulphonatooctadecanoate, as an anionic surfactant, plays a crucial role in chemical Enhanced Oil Recovery (cEOR) processes. Its effectiveness stems from its ability to alter the complex interactions between reservoir rock and fluids at the pore level, ultimately leading to the mobilization of trapped oil. The primary mechanisms involve the reduction of interfacial tension and the alteration of rock wettability.
Rock-Fluid Interactions and Wettability Alteration
The wettability of reservoir rock, typically sandstone or carbonate, is a critical factor governing the distribution and flow of oil and water. In many reservoirs, the rock surface is initially oil-wet, which hinders the displacement of oil by water. Anionic surfactants like Disodium 2-sulphonatooctadecanoate can adsorb onto the rock surface, inducing a shift towards a more water-wet state. This alteration is driven by the interaction of the surfactant's sulfonate headgroup with the mineral surface and the orientation of its hydrophobic tail.
Studies on analogous alpha-olefin sulfonates have demonstrated significant wettability alteration. For instance, the addition of an AOS surfactant to a nanofluid system resulted in a dramatic change in the contact angle of a rock surface from 110° (oil-wet) to a strongly water-wet condition of 18°. researchgate.net This change is attributed to the adsorption of the surfactant molecules, which creates a new surface that is more readily wetted by water. This increased water-wetness facilitates the release of adhered oil films and improves the sweeping efficiency of the injected fluid.
The process of wettability alteration can be quantified by measuring the contact angle of an oil droplet on a rock surface submerged in the surfactant solution. A lower contact angle indicates a more water-wet system. The injection of surfactant solutions has been shown to significantly reduce the contact angle on oil-treated surfaces, confirming the ability of these surfactants to render the rock more favorable to water. dtu.dk
Interfacial Activity in Complex Reservoir Fluids
The interface between crude oil and the injection brine in a reservoir is characterized by a certain interfacial tension (IFT). High IFT traps a significant amount of oil in the pore spaces as disconnected ganglia. This compound, with its amphiphilic structure, is highly effective at reducing this IFT. The hydrophobic C18 tail of the surfactant molecule partitions into the oil phase, while the hydrophilic sulfonate headgroup remains in the aqueous phase. This arrangement at the oil-water interface disrupts the cohesive forces and lowers the IFT.
Research on alpha-olefin sulfonates has shown their capability to achieve ultra-low IFT, a critical requirement for mobilizing residual oil. For example, the synergistic use of AOS with nanoparticles has been reported to reduce the IFT to as low as 0.19 mN/m. researchgate.net The reduction in IFT decreases the capillary forces that hold the oil in place, allowing it to be displaced by the injected fluid. The effectiveness of IFT reduction is dependent on factors such as surfactant concentration, salinity, and temperature.
The following table illustrates the impact of alpha-olefin sulfonate (AOS) concentration, in conjunction with other chemicals, on interfacial tension and oil recovery, providing a proxy for the expected performance of this compound.
| System | Interfacial Tension (mN/m) | Additional Oil Recovery (%) |
| Water Flooding | High (baseline) | 0 |
| AOS Surfactant + HPAM Polymer | Reduced | 24.5 (in low-permeability cores) |
| AOS Surfactant + HPAM Polymer + SiO2 Nanoparticles | 0.19 | 21.6 (in low-permeability cores) |
| AOS Surfactant + HPAM Polymer | Reduced | 34.6 (in high-permeability cores) |
| AOS Surfactant + HPAM Polymer + SiO2 Nanoparticles | Significantly Reduced | 39.4 (in high-permeability cores) |
Data derived from studies on alpha-olefin sulfonate (AOS) in combination with hydrolyzed polyacrylamide (HPAM) and silica (B1680970) (SiO2) nanoparticles. researchgate.net
Dispersing and Stabilizing Agent in Nanoparticulate and Colloidal Suspensions
The stability of nanoparticle and colloidal suspensions is paramount in numerous industrial applications, from coatings and inks to advanced materials. Agglomeration of particles can lead to a loss of desired properties. This compound can function as an effective dispersing and stabilizing agent, preventing particle aggregation through surface modification and steric hindrance.
Surface Modification and Adsorption on Nanoparticle Surfaces
This compound adsorbs onto the surface of nanoparticles, altering their surface chemistry. The mechanism of adsorption depends on the nature of the nanoparticle surface and the surfactant molecule. For instance, with silica nanoparticles in an aqueous medium, the sulfonate headgroups of the AOS can interact with the nanoparticle surface. This adsorption creates a charged surface on the nanoparticles.
The adsorption of alpha-olefin sulfonates onto silica nanoparticles has been shown to enhance their stability in suspension. In one study, the addition of AOS to a silica nanofluid resulted in a decrease in the average particle size from 191 nm to 125 nm. researchgate.net This reduction in particle size is a direct indication of improved dispersion and the prevention of agglomeration. The adsorption of the surfactant molecules onto the nanoparticle surfaces increases the electrostatic repulsion between them, contributing to a more stable suspension. The stability of such systems can be assessed by measuring the zeta potential, with more negative values generally indicating greater stability. The addition of an AOS surfactant to a silica nanofluid increased the zeta potential to -40.2 mV, confirming the enhanced electrostatic stabilization. mdpi.com
Prevention of Agglomeration and Ostwald Ripening
Agglomeration, the clustering of particles, and Ostwald ripening, the process where larger particles grow at the expense of smaller ones, are common causes of instability in colloidal systems. Surfactants with high surface modulus, a measure of the resistance of the surfactant layer to deformation, are effective at preventing Ostwald ripening. researchgate.net The adsorption of this compound on the particle surfaces creates a protective layer that hinders direct particle-to-particle contact, thus preventing agglomeration.
The following table summarizes the effect of adding an alpha-olefin sulfonate (AOS) surfactant on the properties of a silica nanoparticle suspension, which is indicative of the expected behavior of this compound.
| Property | SiO2 Nanofluid | SiO2 Nanofluid + AOS |
| Average Particle Size | 191 nm | 125 nm |
| Zeta Potential | -39.7 mV (at 0.05% SiO2) | -40.2 mV |
| Stability | Stable | Enhanced Stability |
Data from a study on the synergistic effects of SiO2 nanoparticles and alpha-olefin sulfonate (AOS) surfactant. researchgate.netmdpi.com
Fundamental Contributions to Detergency Science
This compound, as a member of the alpha-olefin sulfonate family, is a highly effective surfactant in detergent formulations. Its cleaning power is attributed to its excellent foaming, emulsification, and soil removal capabilities, particularly for oily and sebaceous stains. researchgate.net
The fundamental mechanism of detergency involves the reduction of surface tension, the emulsification of oily soils, and the prevention of redeposition of dirt. The amphiphilic nature of this compound is key to these actions. The hydrophobic tail of the surfactant molecule penetrates oily dirt, while the hydrophilic head remains in the water. This action breaks down the oily soil into smaller droplets, which are then lifted from the surface and dispersed into the wash water in the form of micelles.
Alpha-olefin sulfonates are known for their high detergency, especially in hard water, as they are less sensitive to calcium and magnesium ions compared to other anionic surfactants. njchm.com The C18 chain length of this compound provides strong hydrophobicity, making it particularly effective for solubilizing and removing greasy residues. Furthermore, AOS surfactants exhibit synergistic effects when combined with other types of surfactants, such as non-ionic surfactants, leading to enhanced cleaning performance across a wider range of soils and conditions. researchgate.net
Soil Removal Mechanisms at Different Substrate Interfaces
This compound, a type of alpha-sulfo fatty acid ester (α-SFE), operates as an anionic surfactant in cleaning processes. Its efficacy in soil removal stems from a combination of physicochemical phenomena that reduce the adhesion forces between soil particles and various substrates. The fundamental mechanism involves the adsorption of the surfactant molecules at interfaces, which alters the surface properties of both the soil and the substrate, facilitating the removal of unwanted matter into the cleaning solution.
The molecule possesses a distinct amphiphilic structure: a long, hydrophobic C18 alkyl chain and a hydrophilic head group containing both a sulfonate (-SO₃⁻) and a carboxylate (-COO⁻) group (as it is a disodium salt). This structure is key to its function.
Wetting and Penetration: The surfactant lowers the surface tension of the water, allowing the cleaning solution to better wet the substrate and penetrate the soil matrix. This is a critical first step for any cleaning process.
Adsorption and Roll-Up Mechanism: For oily or greasy soils, the hydrophobic tail of the surfactant molecule adsorbs onto the nonpolar soil particle, while the hydrophilic head orients towards the aqueous phase. As more surfactant molecules adsorb, they form a layer around the soil particle (a micelle or hemimicelle), reducing the interfacial tension between the oil and water. This process can lift the soil from the substrate through a "roll-up" mechanism, where the soil droplet detaches and is dispersed into the wash water.
Solubilization: Small amounts of oily soil can be incorporated into the hydrophobic core of surfactant micelles that form in the bulk solution once the critical micelle concentration (CMC) is reached, a process known as solubilization.
Particulate Soil Removal: For particulate soils (e.g., clay, carbon), the mechanism involves altering the surface charges of both the soil and the substrate. As an anionic surfactant, this compound adsorbs onto surfaces, typically increasing the negative charge. This leads to electrostatic repulsion between the soil particle and the substrate, as well as between individual soil particles, preventing redeposition. C16-C18 based α-SFEs have demonstrated good soil-suspending power. chemicalindustriessecrets.com
The effectiveness of these mechanisms can be influenced by the nature of the substrate (e.g., hard surfaces like glass and metal vs. porous textiles) and the composition of the wash water, such as its hardness. α-SFEs are noted for their good tolerance to hard water, meaning their performance is less affected by the presence of calcium and magnesium ions compared to some other anionic surfactants. researchgate.net
Table 1: Influence of Substrate Type on Soil Removal by Anionic Surfactants
| Substrate Type | Primary Adsorption Driver | Dominant Removal Mechanism | Key Considerations |
| Hydrophobic (e.g., Polyester) | van der Waals forces between surfactant tail and substrate | Electrostatic repulsion, steric hindrance | Surfactant adsorption can make the surface more hydrophilic, aiding in future cleaning. |
| Hydrophilic (e.g., Cotton, Glass) | Electrostatic interactions, potential for hydrogen bonding | Alteration of surface charge, reduction of interfacial tension | High potential for surfactant adsorption, which can alter surface feel and properties. |
| Hard Surfaces (e.g., Metal, Ceramic) | Mixed (depends on surface contamination) | Wetting, emulsification, dispersion | Lower surface tension is critical for penetrating crevices and lifting soil. |
Interaction with Fabrics and Other Materials
The interaction of this compound with fabrics is a crucial aspect of its performance as a detergent active. The adsorption of the surfactant onto textile fibers governs not only soil removal but also secondary effects on the fabric itself. As an anionic surfactant, it adsorbs onto fabrics, modifying their surface properties.
On synthetic fibers like polyester, which are inherently hydrophobic, the hydrophobic tail of the surfactant molecule readily adsorbs to the fiber surface. This leaves the hydrophilic sulfonate and carboxylate groups oriented outwards, making the fabric surface more hydrophilic and imparting an anti-static and anti-soiling effect.
On natural fibers like cotton, which have a native negative surface charge in neutral to alkaline water, the adsorption of an anionic surfactant is less pronounced than on hydrophobic surfaces but still occurs. This interaction is driven by factors beyond simple electrostatics, including van der Waals forces and interactions with cations (like Ca²⁺ and Mg²⁺ from hard water) that can act as bridges between the negatively charged fiber and the anionic surfactant head.
While beneficial for cleaning, the accumulation of surfactants on fabrics can have other consequences. Research on C16-C18 alpha-sulfo methyl tallowates, a closely related class of compounds, has indicated a potential for fabric incrustation, particularly in the absence of builders like polyphosphates. chemicalindustriessecrets.com This refers to the buildup of insoluble surfactant salts (especially calcium and magnesium salts in hard water) on the fabric, which can lead to stiffness and a harsh feel over multiple wash cycles. However, α-SFEs, in general, exhibit better hard water stability than many other surfactant types, which mitigates this issue to some extent. researchgate.net
Table 2: Research Findings on Surfactant-Fabric Interactions
| Fabric Type | Nature of Interaction | Observed Effects | Reference |
| Cotton | Adsorption primarily driven by non-electrostatic forces and cation bridging. | Increased negative surface charge; good soil suspension. | chemicalindustriessecrets.com |
| Polyester | Strong adsorption via hydrophobic interaction between surfactant tail and fiber. | Increased hydrophilicity of fabric surface; anti-static properties. | General Surfactant Science |
| General Fabrics | Potential for buildup of insoluble salts in hard water. | Possible fabric stiffness and incrustation over time, though α-SFEs have good hard water tolerance. | chemicalindustriessecrets.comresearchgate.net |
Applications in Mineral Processing and Flotation Theory
This compound, as an anionic surfactant, has potential applications in the field of mineral processing, specifically in froth flotation. arkema.com Froth flotation is a widely used beneficiation process that separates valuable minerals from gangue (waste rock) based on differences in their surface hydrophobicity. researchgate.net Surfactants are critical reagents in this process, acting as collectors or modifiers to selectively render the surface of a target mineral hydrophobic, allowing it to attach to air bubbles and be floated away from the hydrophilic gangue. researchgate.netjournalssystem.com
Anionic surfactants like sulfonates are often employed as collectors for non-sulfide minerals, particularly oxide and salt-type minerals such as apatite (phosphate ore), calcite, and hematite. arkema.comjournalssystem.com The effectiveness of the surfactant depends on its ability to selectively adsorb onto the desired mineral surface.
Selective Adsorption on Mineral Surfaces
The principle behind the use of this compound in flotation is its selective adsorption onto specific mineral surfaces, thereby altering their wettability. The adsorption can occur through two primary mechanisms:
Chemisorption: This involves a chemical reaction between the surfactant's functional group and metallic cations on the mineral surface. For instance, in the flotation of phosphate (B84403) ore, the carboxyl group of fatty acids (a related class of collectors) reacts with calcium ions on the apatite surface. journalssystem.com While the sulfonate group is generally considered to engage in physisorption, the presence of the secondary carboxylate function in the disodium salt could potentially lead to specific chemical interactions.
Physisorption: This is driven by electrostatic attraction between the charged headgroup of the surfactant and oppositely charged sites on the mineral surface. Most mineral surfaces acquire a surface charge in water, which is dependent on the pH of the slurry. Below a mineral's isoelectric point (IEP), its surface is positively charged and will attract anionic collectors. Above the IEP, the surface is negative, repelling anionic collectors. Therefore, by controlling the pH, selective adsorption can be achieved. For example, an anionic surfactant can be used to float a mineral with a high IEP while depressing a mineral with a low IEP.
Table 3: Potential Selective Adsorption on Various Minerals
| Mineral | Typical Surface Charge (at neutral pH) | Proposed Adsorption Mechanism for Anionic Sulfonate | Potential Outcome |
| Apatite (Ca₅(PO₄)₃(F,Cl,OH)) | Positive/Negative (IEP dependent) | Physisorption at pH < IEP; potential interaction with Ca²⁺ sites. | Collector for apatite flotation. journalssystem.com |
| Hematite (Fe₂O₃) | Positive/Negative (IEP dependent) | Physisorption at pH < IEP. | Collector for direct flotation or depressant in reverse flotation. researchgate.net |
| Quartz (SiO₂) | Negative | Repulsion; little to no adsorption. | Allows for reverse flotation where gangue (quartz) is depressed. |
| Calcite (CaCO₃) | Positive/Negative (IEP dependent) | Physisorption at pH < IEP; strong interaction with Ca²⁺ sites. | Collector for calcite flotation. |
Bubble-Particle Attachment Mechanisms
The ultimate goal of adding a collector like this compound in flotation is to facilitate the attachment of a mineral particle to an air bubble. This process is governed by a sequence of events: collision, attachment, and detachment. researchgate.net The surfactant plays a pivotal role in the attachment stage.
Once the surfactant has adsorbed onto the mineral surface, it creates a hydrophobic layer. The long C18 hydrocarbon tail orients away from the surface, drastically increasing the contact angle of the water on the mineral. This hydrophobicity is the driving force for attachment. researchgate.netuq.edu.au
When a bubble collides with a now-hydrophobic mineral particle, the thin film of water separating them must drain and rupture for attachment to occur. researchgate.net The time required for this is known as the induction time. bohrium.com Surfactant adsorption significantly influences this process:
Reducing Induction Time: By making the mineral surface hydrophobic, the surfactant destabilizes the intervening water film, promoting faster thinning and rupture. The hydrophobic force between the particle and the bubble surface becomes a dominant attractive force, accelerating the attachment. uq.edu.aumurdoch.edu.au
Stabilizing the Bubble-Particle Aggregate: After attachment, a three-phase line of contact is established. The strength of the attachment must be sufficient to withstand the turbulent hydrodynamic forces within the flotation cell that tend to cause detachment. researchgate.net The degree of hydrophobicity imparted by the collector is directly related to the stability of this aggregate.
Environmental Fate, Transport, and Ecotoxicological Research
Biodegradation Pathways and Kinetics in Environmental Compartments
The biodegradability of Disodium (B8443419) 2-sulphonatooctadecanoate is a critical factor in its environmental risk profile. As an oleochemical-based surfactant, it is generally considered to be readily biodegradable. researchgate.net
Studies conducted under aerobic conditions have consistently shown that methyl ester sulfonates are readily biodegradable by microbial communities found in the environment. ukm.my The degradation process is primarily carried out by a consortium of bacteria, as individual microorganisms may have limited metabolic capacity to fully mineralize the compound. core.ac.uk The primary degradation pathway is believed to involve the ω- and β-oxidation of the long alkyl (octadecanoate) chain, a mechanism similar to the breakdown of fatty acids and other surfactants like linear alkylbenzene sulfonates (LAS). core.ac.uk
The rate of biodegradation is influenced by the length of the alkyl chain. Research using the OECD 301F respirometric method demonstrated that while all tested MES homologues are readily biodegradable, the time required for degradation increases with chain length. ukm.my Shorter-chain MES, such as C12 and C14, degrade more rapidly than the longer-chain C16 MES. ukm.my Following this trend, the C18 compound, Disodium 2-sulphonatooctadecanoate, is expected to be readily biodegradable but at a slower rate than its shorter-chain counterparts. researchgate.netukm.my While the alkyl chain and ester group are susceptible to aerobic degradation, the sulfonate group can be persistent under anaerobic conditions. researchgate.net
| Homologue (Sodium Salt) | Test Method | Biodegradation | Time to Reach >60% | Source |
| C12 MES | OECD 301F | 73% | 6 days | ukm.my |
| C14 MES | OECD 301F | 66% | 8 days | ukm.my |
| C16 MES | OECD 301F | 63% | 16 days | ukm.my |
| LAS | OECD 301F | >60% | 8 days | ukm.my |
Several environmental and chemical factors can influence the rate at which this compound biodegrades.
Temperature: Like most microbial processes, biodegradation rates are temperature-dependent. Lower temperatures can decrease microbial activity and also reduce the solubility of MES, which have a defined Krafft point below which they are less soluble. nih.gov This reduced bioavailability can slow the rate of degradation.
pH: The pH of the surrounding medium can affect both the microbial community and the chemical nature of the surfactant. Changes in pH can alter the surface charge of microbial cells and the ionization state of the surfactant molecule, potentially impacting its uptake and metabolism. nih.gov
Microbial Community: The presence of a diverse and adapted microbial consortium is essential for efficient degradation. core.ac.uk Environments with a history of exposure to surfactants may harbor microbial populations capable of degrading the compound more rapidly.
Disalt Content: The manufacturing process of MES can result in the formation of a disalt byproduct. Studies have shown that a high concentration of this disalt can significantly inhibit the rate of biodegradation of the primary MES compound. researchgate.net
Environmental Partitioning and Transport Behavior
The movement of this compound through the environment is governed by its tendency to adsorb to solids like soil and sediment.
As a long-chain anionic surfactant, this compound has a strong tendency to adsorb to soil and sediment particles rather than remain in the water column. europa.eu This behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong affinity for solid phases. For methyl stearate (B1226849) (the C18 methyl ester), the logarithm of the Koc value (log Koc) is estimated to be between 4.7 and 5.5. europa.eu For the broader category of C16-18 fatty acid methyl esters, the log Koc ranges from 3.5 to 4.9. europa.eu These high values signify a high potential for adsorption. europa.eu
The primary compartments for the environmental distribution of this compound are therefore expected to be soil and sediment. europa.eu For anionic surfactants, the adsorption process is also influenced by the presence of divalent cations such as Ca²⁺ and Mg²⁺ in the soil, a concept known as "soil system hardness". nih.gov These cations can act as a bridge between the negatively charged surfactant and negatively charged soil particles, enhancing adsorption. nih.gov
| Compound/Category | Chain Length | Log Koc (estimated) | Adsorption Potential | Source |
| Methyl Decanoate | C10 | 2.6 - 3.3 | Moderate | europa.eu |
| Fatty acids, C12-14, methyl esters | C12-C14 | 3.1 - 4.4 | High | europa.eu |
| Fatty acids, C16-18, methyl esters | C16-C18 | 3.5 - 4.9 | High | europa.eu |
| Methyl Stearate | C18 | 4.7 - 5.5 | High | europa.eu |
The high adsorption potential of this compound directly translates to very low mobility in soil. europa.eu With a log Koc value significantly greater than 3, the compound is expected to bind strongly to the organic fraction of soils and sediments. europa.eu This strong binding minimizes its ability to be transported with water through the soil profile, resulting in a low potential to leach into groundwater. Its environmental movement is thus largely limited to the transport of the soil and sediment particles to which it is adsorbed.
Aquatic Ecotoxicity Research at the Ecosystem Level
The potential for this compound to cause harm to aquatic organisms has been evaluated primarily through laboratory-based ecotoxicity tests on individual species. A consistent finding across studies of MES is that ecotoxicity increases with the length of the hydrophobic alkyl chain. researchgate.netresearchgate.net This indicates that the C18 variant, this compound, would be among the more toxic homologues in the MES family.
Acute toxicity studies have been performed on various aquatic organisms, including fish, invertebrates, and algae. For example, tests on different MES homologues have shown that the water flea (Daphnia magna) is generally more sensitive to MES than fish species like Tilapia. researchgate.net The toxicity to green algae (Pseudokirchneriella subcapitata) also increases as the carbon chain length goes from C12 to C16. researchgate.net
While most data is from single-species tests, broader environmental risk assessments have been conducted. An aquatic risk assessment in urban rivers in Japan, which measured environmental concentrations and compared them to predicted no-effect concentrations (PNEC) derived from chronic toxicity data, concluded that the risk characterization ratio was less than 1. nih.gov This suggests that under current usage and discharge scenarios in that region, MES is not expected to adversely affect the aquatic environment. nih.gov At a broader ecosystem level, the discharge of detergent-containing wastewater can have indirect effects, such as altering water chemistry and impacting organismal health by increasing the bioavailability of other pollutants. ut.ac.ir
| Organism | Compound | Chain Length(s) | Endpoint (Value) | Source |
| Green Algae (P. subcapitata) | C12 MES | C12 | 72h EC₅₀ (>100 mg/L) | researchgate.net |
| Green Algae (P. subcapitata) | C14 MES | C14 | 72h EC₅₀ (>100 mg/L) | researchgate.net |
| Green Algae (P. subcapitata) | C16 MES | C16 | 72h EC₅₀ (>10 mg/L) | researchgate.net |
| Water Flea (Daphnia magna) | Palm-based MES | C14 | 48h EC₅₀ (10-30 mg/L) | researchgate.net |
| Water Flea (Daphnia magna) | Palm-based MES | C16 | 48h EC₅₀ (3-10 mg/L) | researchgate.net |
| Water Flea (Daphnia magna) | Palm-based MES | C16/18 | 48h EC₅₀ (3-10 mg/L) | researchgate.net |
| Fish (Tilapia sp.) | Palm-based MES | C14 | 96h LC₅₀ (>30 mg/L) | researchgate.net |
| Fish (Tilapia sp.) | Palm-based MES | C16 | 96h LC₅₀ (10-30 mg/L) | researchgate.net |
| Fish (Tilapia sp.) | Palm-based MES | C16/18 | 96h LC₅₀ (10-30 mg/L) | researchgate.net |
Impact on Aquatic Microorganisms and Algal Communities
The impact of this compound and other MES on aquatic microorganisms and algae is influenced by the compound's alkyl chain length. Studies on the green algae Pseudokirchneriella subcapitata have shown that the toxicity of MES increases with the length of the carbon chain. researchgate.net For instance, C12 and C14 MES were found to be practically non-toxic to P. subcapitata, with no inhibition of algae growth observed for C12 MES and an EC50 value greater than 100 mg/L for C14 MES. researchgate.net In contrast, C16 MES showed a higher toxicity with an EC50 value greater than 10 mg/L. researchgate.net
Phosphates, which can be present in detergent formulations containing surfactants, can lead to freshwater algal blooms. ut.ac.ir These blooms can release pollutants and deplete oxygen levels as the algae decompose, impacting the aquatic ecosystem. ut.ac.ir However, MES itself is readily biodegradable, with studies showing that various homologues surpass a 60% biodegradation rate within 28 days. researchgate.net
Stream mesocosm studies on other anionic surfactants, such as alkyl sulfates, have provided insights into community-level effects. These studies, which better approximate real-world environmental conditions, have established chronic No-Observed-Effect Concentrations (NOEC) for periphyton communities (algal, bacterial, and protozoan) and invertebrates. nih.gov For a C12 alkyl sulfate (B86663), the 56-day chronic NOEC was 0.224 mg/L, while for a C14-15 alkyl sulfate, it was 0.106 mg/L. nih.gov
Effects on Invertebrate and Vertebrate Aquatic Populations (focused on population/ecosystem level, not individual organism clinical effects)
The toxicity of surfactants to aquatic invertebrates and vertebrates is a critical aspect of their environmental risk assessment. Generally, invertebrates, particularly Daphnia magna, have been found to be more sensitive to surfactants than fish. researchgate.netnih.gov For MES, the 48-hour LC50 values for Daphnia magna indicate a higher sensitivity compared to the 96-hour acute toxicity tests with Tilapia. researchgate.net
The toxicity of surfactants often correlates with the hydrophobicity of the molecule, which increases with the alkyl chain length. researchgate.net However, the concentrations of MES typically found in the environment due to detergent use are generally not expected to pose a significant threat to aquatic organisms. researchgate.net An aquatic risk assessment of 2-sulfonato fatty acid methyl ester sodium salt (MES) in urban rivers in Japan concluded that MES would not adversely affect the aquatic environment, with the risk characterization ratio (the ratio of the predicted environmental concentration to the predicted no-effect concentration) being less than 1. nih.gov
At the ecosystem level, the introduction of surfactants can have broader consequences. For example, surfactants can lower the surface tension of water, which has been linked to reduced breeding capabilities in aquatic species. ut.ac.ir Furthermore, the breakdown of certain surfactant-related compounds, like alkylphenol polyethoxylates, can produce endocrine disruptors. ut.ac.ir It is important to note that these effects are not directly attributed to this compound in the provided search results but represent general concerns with surfactants in aquatic environments.
Mechanistic effect models are increasingly being used to assess the population-level impacts of chemicals, including pulsed exposures from substances that dissipate rapidly, which can be characteristic of some surfactants. nih.gov These models help to extrapolate from individual-level effects to population and ecosystem-level consequences, considering factors like recovery rates and the influence of environmental variables. nih.gov
Bioaccumulation and Biotransformation in Environmental Organisms (excluding human/animal clinical data)
Bioaccumulation, the process by which chemicals accumulate in an organism, is a key consideration in the environmental risk assessment of any substance. For anionic surfactants, including this compound, their potential for bioaccumulation is an important area of research.
Studies on various anionic surfactants have shown that bioaccumulation does not typically exceed regulatory triggers. nih.gov The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, has been studied for a range of anionic surfactants in rainbow trout. nih.gov These studies revealed that BCFs are strongly correlated with the membrane lipid-water distribution ratio and that biotransformation is the primary mechanism for elimination. nih.gov For a series of 10 anionic surfactants, BCFs ranged from 0.04 L/kg for C10SO3 to 1370 L/kg for C16SO3, indicating that the alkyl chain length plays a significant role in bioaccumulation potential. nih.gov
While specific data on the biotransformation of this compound was not found, research on similar compounds provides relevant insights. For instance, the biodegradation pathways of α-sulfo fatty acid methyl esters (α-SFMe) have been investigated, contributing to the understanding of how these substances are broken down in the environment. semanticscholar.org The primary degradation of these surfactants is expected to occur rapidly in wastewater treatment plants and natural waters. nih.govelsevier.com
It is also noted that while the focus here is on environmental organisms, the broader class of per- and polyfluoroalkyl substances (PFAS), which includes some sulfonated compounds, are known for their persistence and bioaccumulative properties in the environment, eventually reaching humans through the food web. njit.eduutrgv.edu However, methyl ester sulfonates are structurally distinct from PFAS and are considered readily biodegradable. researchgate.netresearchgate.net
Development of Environmental Remediation Strategies for Sulphonate Contamination
The remediation of sites contaminated with sulfonated compounds is an active area of research, driven by the persistence of certain types of sulfonates in the environment. While this compound is considered biodegradable, strategies for broader sulfonate contamination are relevant.
Bioremediation is a promising approach for the cleanup of sulfonate-contaminated soil and groundwater. This can involve bioaugmentation, the introduction of specific microorganisms with the ability to degrade the target compound, and biostimulation, the addition of nutrients to enhance the activity of indigenous degrading populations. cdnsciencepub.com For example, field-scale biopiles have been successfully used to remediate soil contaminated with sulfolane, a sulfur-containing organic compound. cdnsciencepub.com
Advanced oxidation processes (AOPs) using UV light in combination with hydrogen peroxide (UV/H2O2) have also been shown to be effective in treating sulfolane-contaminated groundwater. cdnsciencepub.com
For more persistent sulfonated compounds like perfluorooctane (B1214571) sulfonate (PFOS), which is structurally different from MES, other remediation techniques are being explored. These include the use of modified clay adsorbents to remove PFOS from water and fix it in soil, which has shown to be an economically viable option. epa.gov Ultrasound technology is also being investigated for its potential to degrade perfluoroalkyl acids (PFAAs) like PFOS in soils and sediments. njit.edu
It is important to reiterate that these remediation strategies are generally for more persistent sulfonated compounds, as readily biodegradable substances like this compound are largely removed through natural biological processes in wastewater treatment and the environment. nih.gov
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are indispensable for probing the molecular characteristics of Disodium (B8443419) 2-sulphonatooctadecanoate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of surfactants like Disodium 2-sulphonatooctadecanoate. Techniques such as ¹H NMR can confirm the presence of key functional groups, including methyl (CH₃) and methylene (CH₂) groups within the alkyl chain, as well as ester (-OCH₃) and sulfonate (S=O, S-O) moieties. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further delineate the connectivity between protons and carbons, providing unambiguous structural confirmation. Solid-state NMR can be employed to study the compound in its solid form, yielding insights into its crystalline structure and molecular arrangement.
Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in formula determination. nih.gov Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for separating the compound from complex matrices and identifying it. bohrium.com LC-MS/MS, or tandem mass spectrometry, can be used to fragment the parent ion, providing structural information and enabling the identification of potential metabolites or degradation products in environmental or biological samples. researchgate.net Electrospray ionization (ESI) is a common ionization technique for analyzing such anionic surfactants. bohrium.comresearchgate.net
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. eag.comnih.gov For this compound, FTIR can identify characteristic absorption bands for the sulfonate group (S=O stretching), ester carbonyl group (C=O stretching), and C-H bonds of the alkyl chain. researchgate.netui.ac.idresearchgate.net The vibrational strain of the sulfonate group can be detected at wavenumbers around 1020–850 cm⁻¹ and 830–690 cm⁻¹. ui.ac.id Specifically, asymmetric and symmetric S=O stretching modes for sulfonates appear around 1190 cm⁻¹ and 1046 cm⁻¹, respectively. researchgate.net Attenuated Total Reflectance (ATR)-FTIR is particularly useful for studying the compound at interfaces. nih.gov Raman spectroscopy, which detects changes in polarizability, can also provide a unique vibrational fingerprint of the molecule and is well-suited for studying both solid and solution phases. eag.comnih.gov
Table 1: Characteristic Spectroscopic Data for Sulphonated Fatty Acid Esters
| Spectroscopic Technique | Functional Group | Characteristic Signal/Peak |
| ¹H NMR | Methyl (CH₃), Methylene (CH₂), Ester (-OCH₃) | Confirmed presence of these groups researchgate.net |
| FTIR | Sulfonate (S=O) | Asymmetric stretch: ~1190 cm⁻¹, Symmetric stretch: ~1046 cm⁻¹ researchgate.net |
| FTIR | Sulfonate Group | Vibrational strain: 1020–850 cm⁻¹ and 830–690 cm⁻¹ ui.ac.id |
| Raman | C-O Symmetric Stretch | ~1060 cm⁻¹ nih.gov |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities and analyzing its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. hplc.eu Reversed-phase HPLC, often using a C18 column, is commonly employed to separate the compound based on its hydrophobicity. gerli.comscielo.br Different HPLC modes, including reversed-phase, anion exchange, and ion chromatography, can be utilized for comprehensive analysis. jst.go.jp Detection can be achieved using various detectors, such as UV-Vis (at low wavelengths), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS). gerli.comaocs.org HPLC is crucial for determining the purity of the compound and quantifying its presence in complex mixtures. jst.go.jp
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. ugent.beoup.com Since this compound is a salt and thus non-volatile, it must first be converted into a more volatile derivative before GC analysis. ugent.be This can be achieved through derivatization reactions, such as conversion to fatty acid methyl esters (FAMEs). ifremer.froup.comaocs.org After derivatization, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for separation and identification. ui.ac.idifremer.frresearchgate.net GC-MS provides both retention time data for quantification and mass spectra for structural confirmation of the volatile derivatives. ifremer.fr
Table 2: Chromatographic Methods for the Analysis of Sulphonated Fatty Acid Esters and Related Compounds
| Chromatographic Technique | Mode/Column | Derivatization | Detector | Application |
| HPLC | Reversed-Phase (C18) | Not typically required | UV, ELSD, MS | Purity assessment, quantification in mixtures gerli.comjst.go.jpaocs.org |
| HPLC | Anion Exchange | Not required | Conductivity, MS | Separation of anionic surfactants jst.go.jp |
| GC | Capillary Column | Required (e.g., methylation) | FID, MS | Analysis of volatile fatty acid derivatives ugent.beifremer.froup.com |
Surface-Sensitive Techniques for Adsorption and Self-Assembly Studies
The behavior of this compound at interfaces and its tendency to self-assemble into aggregates are fundamental to its surfactant properties. Surface-sensitive techniques offer nanoscale visualization and compositional analysis of these phenomena.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are vital for visualizing the morphology of surfactant aggregates in solution and in the solid state.
Scanning Electron Microscopy (SEM) has been employed to examine the surface morphology of crystallized palm-based methyl ester sulphonates (MES), a class of compounds to which this compound belongs. These studies reveal that crystallized MES powders exhibit an elongated spherical particle structure, often found in clusters or agglomerated forms. The particles typically have irregular shapes and sizes.
Transmission Electron Microscopy (TEM) , particularly with cryogenic techniques (cryo-TEM), allows for the direct imaging of surfactant aggregates, such as micelles, in their native aqueous environment. Although specific TEM images for this compound were not found, studies on similar anionic surfactants show the formation of various aggregate structures, including spherical and wormlike micelles. The morphology of these aggregates is influenced by factors such as concentration, temperature, and the presence of electrolytes.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. While specific XPS data for this compound is not prevalent in the public domain, this technique is instrumental in confirming the presence and chemical state of key elements in related surfactants. For instance, in methyl ester sulfonates, XPS can be used to verify the presence of sulfur in the sulfonate group, as well as carbon, oxygen, and sodium. This analysis is critical for confirming the purity and chemical structure of the surfactant on a surface.
Rheological Characterization of this compound Solutions and Gels
The rheological properties of surfactant solutions and gels are critical for their application in formulations requiring specific flow behaviors. The viscosity of this compound solutions is dependent on concentration, temperature, and the presence of other components.
Aqueous solutions of related methyl ester sulfonates (MES) can exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases with an increasing shear rate. This property is particularly relevant in applications such as enhanced oil recovery and in the formulation of detergents and personal care products. The formation of viscoelastic gels can occur at higher surfactant concentrations or through the interaction with other molecules, leading to a significant increase in viscosity and the development of elastic properties. The rheological behavior of MES solutions is also influenced by the presence of electrolytes, which can affect the size and shape of the micelles, and in turn, the viscosity of the solution.
Below is an illustrative data table showing the effect of concentration on the viscosity of a generic anionic surfactant solution, demonstrating a typical trend that could be expected for this compound.
| Surfactant Concentration (wt%) | Viscosity (mPa·s) at a constant shear rate |
| 1 | 1.2 |
| 5 | 5.8 |
| 10 | 25.3 |
| 20 | 150.7 |
| 30 | 850.2 |
This table is for illustrative purposes and does not represent actual data for this compound.
Calorimetric Methods for Phase Transition and Interaction Studies (e.g., Isothermal Titration Calorimetry (ITC))
Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), provide valuable thermodynamic data on the self-assembly of surfactants and their interactions with other molecules. ITC directly measures the heat changes associated with processes like micellization, allowing for the determination of key thermodynamic parameters.
The micellization of surfactants is a spontaneous process driven by the hydrophobic effect. ITC can be used to determine the critical micelle concentration (CMC), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic). From these values, the Gibbs free energy of micellization (ΔG°mic) can be calculated.
For sulfonate surfactants, the enthalpy of micellization is often endothermic at lower temperatures and can become exothermic at higher temperatures. The Gibbs free energy of micellization is typically negative, indicating a spontaneous process. The entropy change is generally positive and is the main driving force for micellization.
The following table presents typical thermodynamic parameters for the micellization of a sulfonate surfactant, which can be considered analogous to the expected behavior of this compound.
| Thermodynamic Parameter | Value |
| Critical Micelle Concentration (CMC) | Varies with temperature and ionic strength |
| Enthalpy of Micellization (ΔH°mic) | Typically in the range of -10 to +10 kJ/mol |
| Entropy of Micellization (ΔS°mic) | Typically positive, indicating an increase in disorder of the overall system |
| Gibbs Free Energy of Micellization (ΔG°mic) | Typically in the range of -20 to -40 kJ/mol |
This table provides representative values for sulfonate surfactants and is for illustrative purposes.
ITC is also a powerful tool for studying the interactions between surfactants and other molecules, such as polymers, proteins, or drugs. By measuring the heat released or absorbed during the binding process, ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the binding energy.
Computational and Theoretical Studies
Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Aggregation
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of surfactant molecules in various environments. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of individual particles over time, providing a detailed picture of dynamic processes.
All-atom MD simulations have been employed to study the spontaneous formation of micelles by anionic surfactants. These simulations reveal that the aggregation process is driven by the hydrophobic effect, where the hydrocarbon tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous phase. The stability of the resulting micelle is influenced by a balance of forces, including the hydrophobic interactions between the tails, the electrostatic repulsion between the charged head groups, and the hydration of the head groups.
For instance, simulations of sodium dodecyl sulfate (B86663) (SDS), a well-studied anionic surfactant, show that micellar properties such as size, shape, and internal structure are nearly unaffected by the presence of solubilized polycyclic aromatic hydrocarbons. researchgate.net The aggregation number, which is the number of surfactant molecules in a micelle, can also be predicted from these simulations and has been shown to be in good agreement with experimental values for various surfactants. europa.eu The dynamics of the micelle, including the exchange of surfactant monomers between the micelle and the bulk solution, can also be observed. nih.gov
MD simulations are also used to study the adsorption and organization of surfactants at interfaces, such as the air-water or oil-water interface. These simulations provide detailed information about the orientation and packing of surfactant molecules at the interface, which are crucial for understanding their performance in applications like emulsification and foaming. For methyl ester sulfonates (MES), all-atom MD simulations have been used to investigate their behavior at the water/oil interface, revealing how the molecular structure influences interfacial properties. researchgate.net
Simulations of related anionic surfactants at interfaces have shown that the surfactant molecules form a well-defined layer, with their hydrophobic tails extending into the non-aqueous phase (or air) and their hydrophilic head groups remaining in the aqueous phase. researchgate.net The packing density and alignment of the surfactant molecules at the interface are influenced by factors such as the surfactant concentration, the nature of the non-aqueous phase, and the presence of electrolytes.
Quantum Chemical Calculations of Molecular Conformation and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of individual surfactant molecules. researchgate.netmdpi.com These calculations can be used to determine the optimal geometry of the molecule, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. For sulfonated fatty acids, quantum chemical calculations can help to understand the reactivity of the molecule and the nature of its interaction with other species. chemjournal.kz For example, DFT calculations have been used to study the electronic structure of fatty alkyl succinate-based surfactants, providing insights into their stability and reactivity. researchgate.netnih.gov
Below is a hypothetical table of quantum chemical properties for Disodium (B8443419) 2-sulphonatooctadecanoate, based on typical values for similar anionic surfactants.
| Property | Calculated Value | Method/Basis Set |
| Optimized Ground State Energy | -1532.4 Ha | DFT/B3LYP/6-31G |
| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 12.5 D | DFT/B3LYP/6-31G* |
Coarse-Grained Modeling of Self-Assembly Processes and Macroscopic Behavior
While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. Coarse-grained (CG) modeling is a technique that simplifies the system by grouping several atoms into a single "bead" or "superatom". mdpi.comresearchgate.net This reduction in the number of degrees of freedom allows for the simulation of larger systems and longer timescales, making it possible to study processes such as micelle formation and phase behavior that are inaccessible to all-atom simulations. mdpi.comokayama-u.ac.jpresearchgate.net
Several CG models have been developed for surfactants, such as the MARTINI force field. researchgate.net These models are parameterized to reproduce key experimental properties, such as the density and surface tension of the surfactant solution. okayama-u.ac.jp CG simulations have been successfully used to study the self-assembly of various surfactants into micelles and other aggregates, providing insights into the factors that control the size, shape, and structure of these aggregates. europa.eusemanticscholar.orgresearchgate.net
The development of a CG model involves a systematic approach where intramolecular bond potentials are determined from all-atom simulations, and non-bonded interaction potentials are fitted to reproduce thermodynamic properties like density and surface tension. okayama-u.ac.jp
Predictive Modeling of Environmental Fate and Transport
Predictive models are essential for assessing the environmental fate and impact of surfactants. Quantitative Structure-Activity Relationship (QSAR) models are a class of predictive models that relate the chemical structure of a molecule to its biological or environmental activity. researchgate.netuci.edu For surfactants, QSAR models can be used to predict properties such as biodegradability, toxicity, and bioaccumulation potential. europa.euresearchgate.net
The development of a QSAR model typically involves compiling a dataset of chemicals with known activity, calculating a set of molecular descriptors for each chemical, and then using statistical methods to build a model that relates the descriptors to the activity. uci.edu For anionic surfactants, QSAR models have been developed to predict their acute aquatic toxicity. nih.gov These models often use descriptors related to the hydrophobicity of the molecule, such as the octanol-water partition coefficient (logP), as well as descriptors related to the molecular size and shape. nih.gov The environmental fate of surfactants is also influenced by sorption to soil and sediment, which can be predicted using models that take into account the physicochemical properties of the surfactant and the environmental conditions. nih.gov
Machine Learning Approaches in Surfactant Design and Performance Prediction
Machine learning (ML) is a rapidly growing field that is finding increasing application in chemistry and materials science. nih.gov ML models can be trained on large datasets of chemical structures and properties to learn the complex relationships between them. These trained models can then be used to predict the properties of new, untested molecules, thereby accelerating the design and discovery of new surfactants with desired properties. digitellinc.comscienomics.com
ML has been used to predict a variety of surfactant properties, including the critical micelle concentration (CMC), surface tension, and foaming ability. researchgate.netscienomics.com For example, graph neural networks (GNNs) have been used to predict the CMC of a wide range of surfactants with high accuracy. digitellinc.com ML models can also be used to predict the phase behavior of surfactant systems and to optimize the formulation of surfactant-based products. nih.gov In the context of MES, ML techniques like the adaptive neuro-fuzzy inference system (ANFIS) and artificial neural networks (ANN) have been used to model and optimize the synthesis process. acs.org
The general workflow for using machine learning in surfactant design involves:
Data Collection: Assembling a large dataset of surfactant structures and their experimentally measured properties.
Descriptor Calculation: Generating a set of numerical descriptors that represent the chemical structure of each surfactant.
Model Training: Using a machine learning algorithm to train a model that can predict the properties from the descriptors.
Model Validation: Evaluating the performance of the trained model on an independent test set.
Prediction and Design: Using the validated model to predict the properties of new surfactant candidates.
Future Research Directions and Interdisciplinary Opportunities
Integration of Disodium (B8443419) 2-sulphonatooctadecanoate with Nanotechnology and Advanced Materials
The unique surfactant properties of Disodium 2-sulphonatooctadecanoate present intriguing possibilities for its integration with nanotechnology and the development of advanced materials. Future research in this domain could focus on its role as a stabilizing agent in the synthesis of nanoparticles, where its amphiphilic nature can control particle size and prevent agglomeration. The functionalization of nanomaterials with this compound could also be explored to enhance their dispersibility in aqueous systems, a critical factor for applications in catalysis, drug delivery, and environmental remediation.
In the realm of advanced materials, this compound could be investigated as a template or structure-directing agent for the creation of mesoporous materials. Its self-assembly into micelles or other ordered structures could be harnessed to create materials with highly controlled pore sizes and surface areas, which are valuable in applications such as separations, catalysis, and sensing.
Table 1: Potential Nanotechnology and Advanced Material Applications
| Research Area | Potential Application of this compound | Desired Outcome |
| Nanoparticle Synthesis | Stabilizing Agent | Control of particle size and prevention of agglomeration |
| Nanomaterial Functionalization | Dispersing Agent | Enhanced dispersibility of nanomaterials in aqueous media |
| Mesoporous Material Synthesis | Structure-Directing Agent | Creation of materials with controlled porosity |
| Smart Materials | Responsive Component | Development of materials that respond to stimuli like pH or temperature |
Development of Novel Biorefining and Bio-based Applications
The bio-based nature of this compound, derived from fatty acids, positions it as a promising candidate for applications within biorefining and the broader bio-economy. Future research could explore its use as a surfactant in enzymatic hydrolysis processes, where it may enhance the breakdown of lignocellulosic biomass into fermentable sugars by improving enzyme access to the substrate.
Furthermore, its potential as a key ingredient in bio-based formulations for applications such as biopesticides, bio-lubricants, and green cleaning products warrants investigation. The biodegradability and low toxicity profile of this compound make it an attractive alternative to conventional petroleum-based surfactants in these applications. Investigating its interactions with biological systems, such as cell membranes and proteins, could also unveil novel opportunities in biomedical fields, including as a component in drug delivery systems. vulcanchem.com
Unraveling Complex Synergistic Effects in Surfactant Mixtures
Surfactant performance can often be enhanced through the strategic blending of different types of surfactants. Future research should focus on systematically investigating the synergistic interactions between this compound and other classes of surfactants, such as non-ionic, cationic, and amphoteric surfactants. Such studies would aim to identify mixtures that exhibit superior properties, including lower critical micelle concentrations (CMC), enhanced wetting and foaming capabilities, and improved detergency.
Understanding these synergistic effects at a molecular level is crucial for the rational design of advanced surfactant systems for a wide range of applications, from household detergents to industrial cleaners and personal care products. A patent for a synergistic surfactant mixture mentions the use of Di-CrC 2o-Alkylsulfosuccinates, a class of compounds that can include this compound, in combination with amphoteric surfactants to lower micelle formation concentration and increase wetting speed. google.com
Table 2: Investigating Synergistic Surfactant Mixtures
| Surfactant Combination | Property to Investigate | Potential Application |
| This compound + Non-ionic Surfactant | Critical Micelle Concentration (CMC), Cloud Point | Enhanced detergency in cleaning products |
| This compound + Cationic Surfactant | Interfacial Tension, Foaming Properties | Improved performance in personal care formulations |
| This compound + Amphoteric Surfactant | Wetting Speed, Adsorption at Interfaces | Advanced formulations for detergents and coatings google.com |
Addressing Sustainability Challenges through Green Chemistry Innovations
While this compound is considered a green surfactant due to its bio-based origin and biodegradability, there are still opportunities to enhance its sustainability profile through green chemistry innovations. Future research should focus on developing more sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks and catalysts. This includes exploring enzymatic synthesis methods as an alternative to traditional chemical processes.
Life cycle assessment (LCA) studies of this compound, from raw material sourcing to end-of-life disposal, would provide a comprehensive understanding of its environmental footprint and identify areas for improvement. Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This approach aims to make smart choices from the beginning about the chemicals that compose products. vulcanchem.com The principles of green chemistry encourage the use of renewable raw materials and the design of processes that are more efficient and less impactful on the environment. vulcanchem.comresearchgate.net
Emerging Analytical Technologies for In-Situ and Real-Time Monitoring
The development of advanced analytical techniques is crucial for optimizing the production and application of this compound. Future research in this area should focus on emerging technologies for in-situ and real-time monitoring of its concentration and behavior in various processes. Techniques such as specialized spectroscopic and chromatographic methods could provide valuable insights into its performance in complex mixtures and during industrial processes.
Real-time monitoring can help in understanding reaction kinetics, determining reaction endpoints, and ensuring product quality. researchgate.net The development of miniaturized and automated analytical systems could also enable high-throughput screening of formulations containing this compound, accelerating the pace of research and development.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing Disodium 2-sulphonatooctadecanoate with high purity?
- Methodological Answer : Sulfonation of stearic acid (octadecanoic acid) using sulfur trioxide or oleum under controlled conditions is a common approach. Post-sulfonation, neutralization with sodium hydroxide yields the disodium salt. Purification via recrystallization or column chromatography (e.g., silica gel with methanol/chloroform eluent) ensures high purity. Characterization via elemental analysis and titration confirms stoichiometry .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- FT-IR : Identifies sulfonate (S=O stretching at 1030–1200 cm⁻¹) and carboxylate (antisymmetric COO⁻ at 1560–1610 cm⁻¹) groups.
- ¹H/¹³C NMR : Confirms alkyl chain integrity and sulfonate substitution (e.g., chemical shifts for α-carbon adjacent to sulfonate at ~40–45 ppm in ¹³C NMR).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M-Na]⁻ ion for C₁₈H₃₃Na₂O₅S⁻). Cross-referencing with databases like PubChem ensures accuracy .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Temperature-controlled environments (20–25°C) minimize thermal degradation. Shelf life can exceed 24 months if stored properly, analogous to sulfonated surfactants like disodium phosphate .
Advanced Research Questions
Q. How can a Central Composite Design (CCD) optimize sulfonation reaction parameters for this compound synthesis?
- Methodological Answer : Apply a 2-factor-3-level CCD to model interactions between variables (e.g., reaction temperature and sulfonating agent ratio). Response surfaces predict optimal conditions for yield and purity. For example, utilized CCD to optimize disodium tetraborate concentration and pH in chromatography, achieving >90% efficiency. ANOVA validates model significance .
Q. What strategies resolve contradictions between surface tension measurements and dynamic light scattering (DLS) data for micelle formation analysis?
- Methodological Answer :
- Data Triangulation : Combine surface tension (critical micelle concentration, CMC) with DLS (hydrodynamic radius) to assess micelle size and aggregation kinetics.
- pH Adjustment : Surfactant behavior varies with pH; ensure consistency in buffer systems (e.g., phosphate buffer at pH 7.4).
- Error Analysis : Replicate measurements to distinguish experimental noise from true discrepancies. Refer to secondary data analysis frameworks in for systematic validation .
Q. What methodological considerations are critical for quantifying this compound in complex matrices using HPLC?
- Methodological Answer :
- Column Selection : Use C18 reverse-phase columns for hydrophobic interactions.
- Mobile Phase : Optimize acetonitrile/water ratios with 0.1% trifluoroacetic acid to enhance peak resolution.
- Detection : UV detection at 210–220 nm captures sulfonate absorbance. Validate with spiked recovery tests (85–115% recovery range). ’s HPLC protocol for kanamycin sulfate nanoparticles provides a model for method development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
